molecular formula C14H16ClN3O2S2 B2841048 4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448129-42-7

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2841048
CAS No.: 1448129-42-7
M. Wt: 357.87
InChI Key: QEDISJHIARCNST-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O2S2 and its molecular weight is 357.87. The purity is usually 95%.
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Biological Activity

4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a benzenesulfonamide group. The presence of the 4-chloro substituent enhances its biological activity by influencing binding interactions with target proteins. The sulfonamide group is known for its ability to form strong hydrogen bonds, which is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties.

In Vitro Studies

  • Cell Line Sensitivity : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show that it induces significant cytotoxic effects, with IC50 values indicating potent activity:
    • MCF-7 : IC50 = 5.36 µg/mL
    • HepG2 : IC50 = 3.21 µg/mL
    These results suggest that the compound can effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle at specific phases (S and G2/M) .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the structure significantly affect biological activity. For instance, substituting different groups on the piperidine or thiazole rings can enhance or diminish cytotoxicity. Compounds with additional lipophilic groups showed improved selectivity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Against Bacteria : Studies demonstrate that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
    • E. coli : Zone of inhibition = 10 mm at 8 mM concentration
    • S. aureus : Zone of inhibition = 8 mm at 7.5 mM concentration
    These findings indicate that the compound can serve as a promising candidate for developing new antibacterial agents .
  • Mechanism of Action : The antimicrobial effect is believed to arise from the interaction of the thiazole and sulfonamide moieties with bacterial enzymes and receptors, disrupting cellular functions .

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant potential of thiazole-containing compounds similar to this compound.

  • Efficacy in Animal Models : Preliminary data suggest that compounds with similar structures exhibit protective effects in seizure models, reducing tonic-clonic seizures significantly .
  • Potential Mechanisms : The anticonvulsant activity may be linked to modulation of neurotransmitter systems or ion channels involved in neuronal excitability .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µg/mL)Key Findings
AnticancerMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
HepG23.21Cell cycle arrest at S and G2/M phases
AntimicrobialE. coliN/AZone of inhibition = 10 mm at 8 mM
S. aureusN/AZone of inhibition = 8 mm at 7.5 mM
AnticonvulsantAnimal ModelsN/ASignificant reduction in seizure duration

Properties

IUPAC Name

4-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDISJHIARCNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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